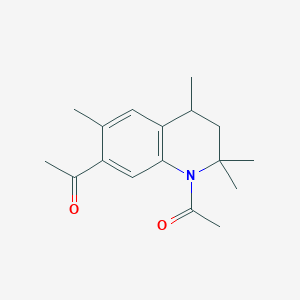

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

Descripción general

Descripción

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is an organic compound known for its unique structure and properties

Métodos De Preparación

The synthesis of 1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone typically involves several steps:

Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the appropriate quinoline derivative

Reaction Conditions: Common reagents include acetyl chloride and methyl iodide, with catalysts such as aluminum chloride or phosphoric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity.

Industrial Production: On an industrial scale, the production methods are optimized for efficiency and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality.

Análisis De Reacciones Químicas

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different

Actividad Biológica

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an acetyl group, which is known to influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 245.34 g/mol.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and reduce oxidative stress.

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

The antimicrobial effects of this compound have been evaluated against various bacterial strains. Studies reveal that it shows promising activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 75 µg/mL | |

| Pseudomonas aeruginosa | 100 µg/mL |

The biological activity of this compound may be linked to its ability to modulate cellular pathways involved in oxidative stress and inflammation. It is hypothesized that the compound interacts with specific enzymes or receptors that regulate these pathways.

Case Study 1: Antioxidant Effects in Cellular Models

A study conducted on cellular models demonstrated that treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels. This suggests its potential use as a therapeutic agent in diseases characterized by oxidative stress.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation assessed the efficacy of the compound against antibiotic-resistant strains of bacteria. Results indicated that it could inhibit the growth of resistant strains more effectively than conventional antibiotics.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential:

The compound's structure suggests potential pharmacological activities. Research indicates that derivatives of tetrahydroquinoline compounds exhibit various biological activities, including anti-inflammatory and antimicrobial properties. Studies have shown that modifications to the tetrahydroquinoline scaffold can enhance bioactivity and selectivity for specific biological targets.

Case Study:

In a study exploring the synthesis of tetrahydroquinoline derivatives, researchers found that certain modifications led to improved inhibitory effects against specific cancer cell lines. The introduction of acetyl groups was noted to significantly enhance the compound's lipophilicity and cellular uptake, suggesting a promising avenue for developing anticancer agents based on this scaffold .

Fragrance Industry

Use in Fragrance Formulations:

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is structurally similar to several known fragrance compounds. Its unique odor profile makes it suitable for use as a fragrance ingredient in personal care products and household items.

Market Data:

The global market for synthetic fragrances has been expanding, with increasing demand for novel compounds that offer unique scent profiles. The incorporation of this compound into fragrance formulations can enhance stability and longevity due to its chemical properties .

Environmental Studies

Toxicological Assessments:

Research on the environmental impact of synthetic fragrances has gained traction. Toxicological studies are essential for understanding the potential risks associated with compounds like this compound. Evaluations have indicated that while some derivatives show low toxicity to aquatic organisms, further studies are necessary to establish comprehensive safety profiles .

Environmental Monitoring:

The detection and quantification of synthetic fragrances in environmental samples have become critical in assessing pollution levels. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor the presence of such compounds in water sources and their potential ecological impacts .

Summary Table of Applications

Propiedades

IUPAC Name |

1-(1-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-10-7-15-11(2)9-17(5,6)18(13(4)20)16(15)8-14(10)12(3)19/h7-8,11H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAGWBFYWZRCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=C(C(=C2)C(=O)C)C)C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.